Cas no 2248291-69-0 (Tert-butyl 3-amino-5-methylthiophene-2-carboxylate)
Tert-butyl 3-amino-5-methylthiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248291-69-0
- Tert-butyl 3-amino-5-methylthiophene-2-carboxylate
- EN300-6510198
-
- Inchi: 1S/C10H15NO2S/c1-6-5-7(11)8(14-6)9(12)13-10(2,3)4/h5H,11H2,1-4H3
- InChI Key: HDZODTWGTMCDEO-UHFFFAOYSA-N
- SMILES: S1C(C)=CC(=C1C(=O)OC(C)(C)C)N
Computed Properties
- Exact Mass: 213.08234989g/mol
- Monoisotopic Mass: 213.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 80.6Ų
Tert-butyl 3-amino-5-methylthiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6510198-0.05g |
tert-butyl 3-amino-5-methylthiophene-2-carboxylate |
2248291-69-0 | 0.05g |
$612.0 | 2023-05-31 | ||
| Enamine | EN300-6510198-0.1g |
tert-butyl 3-amino-5-methylthiophene-2-carboxylate |
2248291-69-0 | 0.1g |
$640.0 | 2023-05-31 | ||
| Enamine | EN300-6510198-0.25g |
tert-butyl 3-amino-5-methylthiophene-2-carboxylate |
2248291-69-0 | 0.25g |
$670.0 | 2023-05-31 | ||
| Enamine | EN300-6510198-0.5g |
tert-butyl 3-amino-5-methylthiophene-2-carboxylate |
2248291-69-0 | 0.5g |
$699.0 | 2023-05-31 | ||
| Enamine | EN300-6510198-1.0g |
tert-butyl 3-amino-5-methylthiophene-2-carboxylate |
2248291-69-0 | 1g |
$728.0 | 2023-05-31 | ||
| Enamine | EN300-6510198-2.5g |
tert-butyl 3-amino-5-methylthiophene-2-carboxylate |
2248291-69-0 | 2.5g |
$1428.0 | 2023-05-31 | ||
| Enamine | EN300-6510198-5.0g |
tert-butyl 3-amino-5-methylthiophene-2-carboxylate |
2248291-69-0 | 5g |
$2110.0 | 2023-05-31 | ||
| Enamine | EN300-6510198-10.0g |
tert-butyl 3-amino-5-methylthiophene-2-carboxylate |
2248291-69-0 | 10g |
$3131.0 | 2023-05-31 |
Tert-butyl 3-amino-5-methylthiophene-2-carboxylate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Tert-butyl 3-amino-5-methylthiophene-2-carboxylate
Comprehensive Overview of Tert-butyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 2248291-69-0)
Tert-butyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 2248291-69-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiophene derivative is characterized by its unique molecular structure, featuring a tert-butyl ester group and an amino substituent, which make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery and material science.
The compound's CAS number 2248291-69-0 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. Its thiophene core is a common motif in bioactive molecules, contributing to its relevance in designing heterocyclic compounds. Recent trends in green chemistry and sustainable synthesis have further highlighted the importance of such intermediates, as they often enable more efficient and environmentally friendly routes to complex molecules.
One of the most searched questions related to Tert-butyl 3-amino-5-methylthiophene-2-carboxylate is its role in medicinal chemistry. The compound's amino and ester functionalities make it a versatile building block for constructing pharmacophores, particularly in the development of kinase inhibitors and antimicrobial agents. Additionally, its methylthiophene moiety is often explored for structure-activity relationship (SAR) studies, a hot topic in modern drug design.
From a technical perspective, the synthesis of CAS 2248291-69-0 typically involves multi-step organic reactions, including esterification and amination processes. Researchers are increasingly interested in optimizing these synthetic pathways to improve yield and purity, which are frequently discussed in academic forums and patent literature. The compound's solubility and stability under various conditions are also key considerations for industrial applications.
In the context of AI-driven drug discovery, Tert-butyl 3-amino-5-methylthiophene-2-carboxylate has emerged as a candidate for virtual screening and molecular docking studies. Its structural features align with the growing demand for fragment-based drug design, a trending approach in computational chemistry. This intersection of traditional synthesis and cutting-edge technology underscores the compound's enduring relevance.
Another area of interest is the compound's potential in material science, particularly in the development of organic semiconductors and conductive polymers. The thiophene ring is known for its electron-rich properties, making derivatives like 2248291-69-0 attractive for optoelectronic applications. Searches for "thiophene-based materials" often lead to discussions about this compound's utility in renewable energy technologies.
Quality control and analytical methods for Tert-butyl 3-amino-5-methylthiophene-2-carboxylate are also frequently queried. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for verifying the compound's identity and purity. These methods are critical for ensuring reproducibility in research, a topic of high importance in peer-reviewed journals.
In summary, Tert-butyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 2248291-69-0) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and advanced materials. Its structural versatility and compatibility with modern synthetic and computational tools make it a subject of ongoing research and innovation. As the scientific community continues to explore its potential, this compound remains a key player in the evolution of functional molecules.
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